Ethyl 5-(1-chloroethyl)furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(1-chloroethyl)furan-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CEF or Chloroethyl Furan Carboxylate and is a synthetic intermediate that is widely used in the production of pharmaceuticals, agrochemicals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(1-chloroethyl)furan-2-carboxylate has been extensively studied for its potential applications in the synthesis of various organic compounds. It is commonly used as a starting material for the synthesis of furan-based pharmaceuticals, such as antihistamines, anti-inflammatory agents, and antifungal drugs. Additionally, this compound is used in the production of agrochemicals, such as herbicides and insecticides.
Wirkmechanismus
The mechanism of action of Ethyl 5-(1-chloroethyl)furan-2-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that cause inflammation and pain.
Biochemical and Physiological Effects
Ethyl 5-(1-chloroethyl)furan-2-carboxylate has been shown to have anti-inflammatory and analgesic properties in various animal models. It has also been shown to have antifungal activity against certain strains of fungi. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Ethyl 5-(1-chloroethyl)furan-2-carboxylate in lab experiments is its high yield and purity. This compound can be synthesized in large quantities with minimal by-products, making it an ideal starting material for various organic syntheses. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and safety precautions during its handling and storage.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 5-(1-chloroethyl)furan-2-carboxylate. One potential area of study is the development of new synthetic methods that are more efficient and environmentally friendly. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of this compound. This can lead to the development of new drugs and agrochemicals that are more effective and have fewer side effects. Finally, the potential toxicity of Ethyl 5-(1-chloroethyl)furan-2-carboxylate should be further investigated to ensure its safe handling and use in various applications.
Synthesemethoden
The synthesis of Ethyl 5-(1-chloroethyl)furan-2-carboxylate involves the reaction of ethyl acetoacetate with 1,3-dichloropropane in the presence of sodium ethoxide. The resulting product is then treated with furfural in the presence of sodium ethoxide to obtain Ethyl 5-(1-chloroethyl)furan-2-carboxylate. This synthetic method has been optimized to produce high yields of the compound with minimal by-products.
Eigenschaften
CAS-Nummer |
18744-04-2 |
---|---|
Produktname |
Ethyl 5-(1-chloroethyl)furan-2-carboxylate |
Molekularformel |
C9H11ClO3 |
Molekulargewicht |
202.63 g/mol |
IUPAC-Name |
ethyl 5-(1-chloroethyl)furan-2-carboxylate |
InChI |
InChI=1S/C9H11ClO3/c1-3-12-9(11)8-5-4-7(13-8)6(2)10/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
CZUXQEZYMQSOAN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(O1)C(C)Cl |
Kanonische SMILES |
CCOC(=O)C1=CC=C(O1)C(C)Cl |
Synonyme |
ETHYL 5-(1-CHLOROETHYL)-2-FUROATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.